L-Arginine L-aspartate

Description

Properties

IUPAC Name |

(2S)-2-aminobutanedioic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C4H7NO4/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUWYOYAXFUOLX-ZBRNBAAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884415 | |

| Record name | L-Aspartic acid, compd. with L-arginine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7675-83-4 | |

| Record name | Arginine aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7675-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginine aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007675834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine aspartate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15993 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Aspartic acid, compd. with L-arginine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Aspartic acid, compd. with L-arginine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-aspartic acid, compound with L-arginine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE ASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZB1G2I725 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

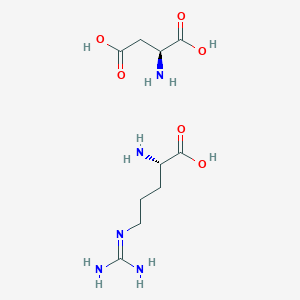

L-Arginine L-aspartate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Arginine L-aspartate, a salt formed from the two endogenous amino acids L-arginine and L-aspartic acid, is a compound of significant interest in various scientific and pharmaceutical domains. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and its roles in key metabolic and signaling pathways. The information is presented to support research, development, and application of this compound in relevant fields.

Chemical Structure and Identification

This compound is an ionic salt composed of one molecule of L-arginine and one molecule of L-aspartic acid. The positively charged guanidinium (B1211019) group of L-arginine interacts with the negatively charged carboxylate groups of L-aspartic acid.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁N₅O₆ | [1][2] |

| Molecular Weight | 307.3 g/mol | [1][2] |

| CAS Number | 7675-83-4 | [3] |

| Appearance | White or almost white granules or powder | [1] |

| Melting Point | 220-221 °C | [1] |

| Solubility | Very soluble in water; practically insoluble in alcohol and methylene (B1212753) chloride. | [1][3] |

| pH (5% solution) | 6.0 to 7.0 | [4] |

| Specific Optical Rotation | +25° to +27° (dried substance) | [4] |

pKa Values

The pKa values of the constituent amino acids are crucial for understanding the ionization state of this compound in solution.

| Amino Acid | α-carboxyl group (pKa₁) | α-amino group (pKa₂) | Side chain (pKaR) | Reference |

| L-Arginine | 2.01 | 9.04 | 12.48 (Guanidinium) | [5] |

| L-Aspartic Acid | 2.10 | 9.82 | 3.86 (β-carboxyl) | [5] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the direct reaction of L-arginine and L-aspartic acid in an aqueous solution.[6]

Materials:

-

L-Arginine

-

L-Aspartic Acid

-

Deionized water

-

Organic hydrophilic solvent (e.g., ethanol)

Procedure:

-

Prepare an aqueous solution of L-arginine.

-

Slowly add L-aspartic acid to the L-arginine solution in a 1:1 molar ratio with continuous stirring until fully dissolved.

-

Concentrate the solution under vacuum at 50-80 °C to remove 20-60% of the water.

-

Cool the concentrated solution to 20-30 °C.

-

Slowly add an organic hydrophilic solvent to induce precipitation.

-

Further cool the mixture to promote crystallization.

-

Filter the crystals, wash with a small amount of the organic solvent, and dry under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the quantification of L-arginine.[7]

Chromatographic Conditions:

-

Column: Inertsil C8 (250 x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of Solution A and Acetonitrile (920:80). Solution A consists of 500 mg of octane (B31449) sulfonic acid in 1000 ml of phosphate (B84403) buffer (pH 3.5).

-

Flow Rate: 1.0 ml/min

-

Detection: UV at 215 nm

-

Retention Time for L-Arginine: Approximately 7.5 minutes

Sample Preparation:

-

Standard Preparation: Accurately weigh about 150 mg of L-Arginine working standard into a 100 ml volumetric flask. Add 70 ml of buffer solution, sonicate for 10 minutes, and then dilute to the mark with the buffer solution.

-

Sample Preparation: Accurately weigh a sample equivalent to 1500 mg of L-Arginine into a 100 ml volumetric flask. Add 70 ml of buffer solution, sonicate for 10 minutes, and dilute to the mark. Further, dilute 10 ml of this solution to 100 ml with the buffer solution.

Metabolic and Signaling Pathways

L-Arginine and L-aspartate are integral components of numerous metabolic and signaling pathways.

L-Arginine Metabolism and the Nitric Oxide Pathway

L-arginine is a semi-essential amino acid that serves as a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule.[8] This conversion is catalyzed by nitric oxide synthase (NOS).[8]

Caption: L-Arginine in the Nitric Oxide signaling pathway.

The nitric oxide pathway is crucial for various physiological processes, including the regulation of vascular tone, neurotransmission, and immune responses.[9] L-arginine also plays a role in the urea (B33335) cycle, creatine (B1669601) synthesis, and polyamine synthesis.[10][11]

L-Aspartate Metabolism

L-aspartate is a non-essential amino acid that is a key intermediate in several metabolic pathways. It is involved in the urea cycle, gluconeogenesis, and the biosynthesis of other amino acids and nucleotides.[12]

Caption: Overview of L-Aspartate metabolic pathways.

Conclusion

This compound is a well-characterized compound with defined chemical and physical properties. Its constituent amino acids are central to fundamental biochemical processes, most notably the nitric oxide signaling and urea cycles. The provided experimental protocols for synthesis and analysis serve as a foundation for further research and development. This guide offers a consolidated resource for professionals engaged in the study and application of this compound.

References

- 1. This compound | 7675-83-4 [chemicalbook.com]

- 2. Overview of Arginine Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. This compound CAS 7675-83-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Arginine Aspartate or L-Arginine L- Aspartate Manufacturers, with SDS [mubychem.com]

- 5. Star Republic: Guide for Biologists [sciencegateway.org]

- 6. L-Arginine-L-Aspartate CAS 7675-83-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. ijirt.org [ijirt.org]

- 8. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-Arginine and Nitric Oxide in Vascular Regulation—Experimental Findings in the Context of Blood Donation [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benthamopenarchives.com [benthamopenarchives.com]

- 12. PathWhiz [smpdb.ca]

A Technical Guide to the Synthesis and Characterization of L-Arginine L-aspartate

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Arginine L-aspartate is a salt formed from the combination of two essential amino acids: L-arginine and L-aspartic acid. This compound finds applications in various fields, including pharmaceuticals and nutritional supplements, where it is valued for its potential therapeutic effects. L-arginine is a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in various physiological processes, while L-aspartic acid is involved in multiple metabolic pathways.[1] The synthesis of the stable salt, this compound, provides a compound with specific physicochemical properties that can be advantageous for formulation and delivery.

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. It includes detailed experimental protocols, tabulated quantitative data, and process visualizations to support researchers and professionals in its study and application.

Physicochemical Properties

This compound is a white or nearly white granular powder.[2][3] It is a dipeptide-like compound formed from a 1:1 molar ratio of L-arginine and L-aspartic acid.[4][5]

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₁N₅O₆ | [6][7] |

| Molecular Weight | 307.30 g/mol | [6][7] |

| CAS Number | 7675-83-4 | [2][3][7] |

| Appearance | White or almost white granules or powder | [2][3] |

| Melting Point | 220-221 °C (with decomposition) | [2][8] |

| Solubility | Very soluble in water; practically insoluble in alcohol and methylene (B1212753) chloride. | [2][3][8] |

| pH (5% solution) | 6.0 to 7.0 | [3] |

| Specific Optical Rotation | +25° to +27° (dried substance) | [3] |

Synthesis of this compound

The primary method for synthesizing this compound involves the direct reaction of L-arginine and L-aspartic acid in an aqueous solution, followed by crystallization.

Caption: Workflow for the synthesis of crystalline this compound.

Experimental Protocol: Crystallization Method

This protocol is adapted from established patent literature, which reports product yields of 80-86% and purity of ≥98%.[5]

-

Reaction Setup : In a suitable reaction vessel, prepare an aqueous solution of L-arginine.

-

Addition of L-aspartic acid : While stirring, slowly add L-aspartic acid to the L-arginine solution. The molar ratio of L-arginine to L-aspartic acid should be maintained at 1:1.[5] Continue stirring at room temperature for approximately 10 minutes until the L-aspartic acid is fully dissolved.[5]

-

Concentration : Concentrate the resulting solution under vacuum at a temperature between 50-80°C. Remove 20-60% of the total water volume.[5]

-

Initial Cooling : Cool the concentrated solution to a temperature of 20-30°C.[5]

-

Crystallization : Slowly add a hydrophilic organic solvent (e.g., ethanol, methanol, or isopropanol) while stirring.[5] The addition of the solvent reduces the solubility of the salt, inducing crystallization.

-

Complete Crystallization : Further reduce the temperature of the crystal solution to 5-10°C and hold for at least 30 minutes to ensure complete crystal formation.[5]

-

Isolation and Washing : Filter the resulting white plate-like crystals. Wash the crystals with a small amount of the same organic solvent used for crystallization.[5]

-

Drying : Dry the final product under vacuum at a temperature of 50-70°C.[5]

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and structural properties of the synthesized compound.

Caption: General workflow for the analytical characterization of this compound.

X-ray Diffraction (XRD)

X-ray crystallography is used to determine the precise three-dimensional arrangement of atoms in the crystal lattice. Studies have shown that this compound crystallizes in a monoclinic system.

4.1.1 Experimental Protocol

-

Crystal Growth : Grow single crystals of suitable quality by slow evaporation of an aqueous solution of the compound.

-

Data Collection : Mount a selected crystal on a goniometer. Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation) at a controlled temperature.

-

Structure Solution and Refinement : Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods and refine it using full-matrix least-squares techniques.

4.1.2 Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 5.511 Å |

| b | 8.438 Å |

| c | 15.265 Å |

| β | 97.9° |

| Z | 2 |

| Calculated Density | 1.452 Mg m⁻³ |

| (Data sourced from Salunke & Vijayan, 1983) |

In the crystal structure, the arginine and aspartate molecules aggregate into separate, alternating layers. A specific ion-pair interaction exists between the guanidyl group of arginine and the α-carboxylate group of the aspartate ion, stabilized by electrostatic attraction and two nearly parallel N-H···O hydrogen bonds.

Thermal Analysis (TGA/DSC)

Thermal analysis provides information about the thermal stability and decomposition profile of the compound.

4.2.1 Experimental Protocol

-

Sample Preparation : Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an aluminum or platinum pan.

-

TGA Analysis : Heat the sample under a controlled inert atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 K/min). Monitor the mass loss as a function of temperature.

-

DSC Analysis : In a parallel experiment, heat a sample under the same conditions. Measure the heat flow to or from the sample relative to a reference pan to identify endothermic or exothermic transitions like melting and decomposition.

4.2.2 Thermal Properties

| Analysis | Observation | Temperature (°C) |

| TGA/DSC | Onset of decomposition | ~220-221 °C |

| DSC | Endothermic peak (decomposition) | ~226 °C |

This compound is stable up to approximately 220°C, after which it undergoes decomposition.[2][8][9] Studies on the individual amino acids show that they decompose endothermally, typically releasing water and ammonia.[10] For instance, L-aspartic acid shows decomposition peaks around 230°C and 250°C, each corresponding to the loss of a water molecule.[10] L-arginine's thermal degradation begins around 226°C.[9]

Spectroscopic Analysis

Spectroscopic methods are used to confirm the functional groups present in the molecule.

4.3.1 Experimental Protocol: FTIR/Raman

-

Sample Preparation : For FTIR, prepare a KBr pellet containing a small amount of the sample or use an ATR accessory. For Raman, place the powdered sample directly in the path of the laser.

-

Data Acquisition : Acquire the spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

Interpretation : Analyze the positions, shapes, and intensities of the vibrational bands to identify characteristic functional groups.

4.3.2 Expected Vibrational Bands

While specific, fully assigned spectra for this compound are not detailed in the provided search results, the spectrum will be a superposition of the characteristic vibrations of L-arginine and L-aspartate, with shifts indicating salt formation.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Source Molecule |

| N-H Stretching (Amine/Guanidinium) | 3400-3100 | Arginine, Aspartate |

| C-H Stretching (Aliphatic) | 3000-2850 | Arginine, Aspartate |

| C=O Stretching (Carboxylate) | 1650-1550 | Aspartate, Arginine |

| N-H Bending (Amine) | 1650-1580 | Arginine, Aspartate |

| C=N Stretching (Guanidinium) | ~1670 | Arginine |

The key indicator of salt formation is the position of the carboxylate (COO⁻) and protonated amine/guanidinium (NH₃⁺, C(NH₂)₂⁺) bands. The presence of a strong carboxylate stretch around 1600 cm⁻¹ and the absence of the carboxylic acid C=O stretch (~1700 cm⁻¹) confirm the ionic nature of the compound.

References

- 1. droracle.ai [droracle.ai]

- 2. This compound | 7675-83-4 [chemicalbook.com]

- 3. L Arginine L Aspartate or Arginine Aspartate BP Ph Eur Manufacturers [anmol.org]

- 4. chemwhat.com [chemwhat.com]

- 5. CN101591257B - Preparation method of crystal this compound - Google Patents [patents.google.com]

- 6. L-Arginine, L-aspartate | C10H21N5O6 | CID 24325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Arginine aspartate | C10H21N5O6 | CID 11500504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

L-Arginine L-Aspartate: A Technical Guide to its Mechanism of Action in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-arginine L-aspartate, a salt of two crucial amino acids, plays a significant and multifaceted role in cellular metabolism. This technical guide provides an in-depth exploration of its core mechanisms of action, focusing on its impact on key metabolic pathways including the urea (B33335) cycle, nitric oxide synthesis, creatine (B1669601) production, the citric acid cycle, and overall energy metabolism. Through a synergistic interplay, L-arginine and L-aspartate contribute to enhanced physiological performance, ammonia (B1221849) detoxification, and cellular energy production. This document summarizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the signaling pathways and metabolic cycles involved.

Introduction

L-arginine and L-aspartate are non-essential amino acids that serve as fundamental building blocks for proteins and as intermediates in numerous metabolic pathways.[1][2] The combination of these two amino acids in the form of this compound has garnered significant interest for its potential synergistic effects on cellular function and overall health.[3][4] L-arginine is a critical substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a potent vasodilator with crucial roles in cardiovascular health and blood flow regulation.[5] It is also a key component of the urea cycle, essential for the detoxification of ammonia, and a precursor for the synthesis of creatine and polyamines.[6][7] L-aspartate is a vital intermediate in the citric acid (TCA) cycle and plays a central role in the malate-aspartate shuttle, a primary mechanism for transferring reducing equivalents from the cytosol to the mitochondria for ATP production.[8][9] This guide will dissect the individual and combined mechanisms of action of L-arginine and L-aspartate on cellular metabolism, providing a comprehensive resource for researchers and drug development professionals.

Core Mechanisms of Action

The metabolic effects of this compound are a result of the distinct yet complementary roles of its constituent amino acids.

L-Arginine: A Versatile Metabolic Substrate

L-arginine's metabolic significance stems from its participation in several key pathways:

-

Nitric Oxide (NO) Synthesis: L-arginine is the sole physiological substrate for nitric oxide synthase (NOS) enzymes (eNOS, nNOS, and iNOS), which catalyze its conversion to L-citrulline and NO.[5] NO is a critical signaling molecule that mediates vasodilation, thereby improving blood flow and oxygen delivery to tissues.[5] This mechanism is fundamental to its effects on cardiovascular health and exercise performance.

-

Urea Cycle: In the liver, L-arginine is an essential intermediate in the urea cycle, where it is cleaved by arginase into urea and ornithine. This cycle is the primary pathway for the detoxification of ammonia, a toxic byproduct of amino acid catabolism.[10]

-

Creatine Synthesis: L-arginine, in conjunction with glycine, is a precursor for the synthesis of creatine, a molecule vital for energy buffering in tissues with high and fluctuating energy demands, such as muscle and brain.[6][11]

-

Polyamine Synthesis: L-arginine can be converted to ornithine, which is a precursor for the synthesis of polyamines (e.g., putrescine, spermidine, and spermine). These molecules are involved in cell growth, proliferation, and differentiation.

-

mTOR Signaling: L-arginine has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, protein synthesis, and proliferation.[2][12]

L-Aspartate: A Central Player in Energy Metabolism

L-aspartate's primary roles are intricately linked to cellular energy production:

-

Citric Acid (TCA) Cycle: L-aspartate can be readily converted to oxaloacetate, a key intermediate of the TCA cycle, through transamination. This anaplerotic function helps to replenish TCA cycle intermediates, sustaining cellular respiration and energy production.

-

Malate-Aspartate Shuttle: L-aspartate is a critical component of the malate-aspartate shuttle, a major mechanism for the transport of reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix in tissues like the heart, liver, and kidney.[8][9] This process is essential for maximizing ATP yield from glycolysis.

-

Gluconeogenesis: In the liver, L-aspartate can serve as a substrate for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, which is crucial for maintaining blood glucose homeostasis.

Synergistic Effects of this compound

The combination of L-arginine and L-aspartate is proposed to have synergistic effects, particularly in the context of physical exercise.[3][4] L-arginine-derived NO may enhance blood flow and oxygen delivery to muscles, while L-aspartate contributes to energy production through the TCA cycle and malate-aspartate shuttle.[3][4] Furthermore, some studies suggest that L-arginine may inhibit glycolysis, reducing lactate (B86563) production, while L-aspartate may promote fatty acid oxidation, providing an alternative energy source.[1][3][4]

Signaling Pathways and Metabolic Cycles

L-Arginine and Nitric Oxide Synthesis Pathway

Caption: L-Arginine conversion to Nitric Oxide by NOS.

The Urea Cycle

Caption: The Urea Cycle for ammonia detoxification.

Creatine Synthesis Pathway

References

- 1. The prolonged intake of L-arginine-L-aspartate reduces blood lactate accumulation and oxygen consumption during submaximal exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jssm.org [jssm.org]

- 4. The Prolonged Intake of L-Arginine-L-Aspartate Reduces Blood Lactate Accumulation and Oxygen Consumption During Submaximal Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of acute arginine supplementation on neuroendocrine, metabolic, cardiovascular, and mood outcomes in younger men: A double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-arginine Results in an Artificial Increase in Creatinine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Influence of homoarginine on creatine accumulation and biosynthesis in the mouse [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. uomisan.edu.iq [uomisan.edu.iq]

- 11. Creatine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

The Linchpin of Ureagenesis: A Technical Guide to the Biological Role of L-Arginine L-Aspartate in the Urea Cycle

For Researchers, Scientists, and Drug Development Professionals

Introduction

The urea (B33335) cycle is a critical metabolic pathway predominantly occurring in the liver, responsible for the detoxification of ammonia—a neurotoxic byproduct of amino acid catabolism—by converting it into urea for excretion.[1][2][3] The seamless operation of this cycle is paramount for nitrogen homeostasis and the prevention of hyperammonemia. Central to this intricate process is the formation of argininosuccinate (B1211890) from L-citrulline and L-aspartate, a reaction that incorporates the second nitrogen atom into the urea molecule. This step is immediately followed by the cleavage of argininosuccinate to yield L-arginine and fumarate (B1241708). Thus, the transient intermediate, L-argininosuccinate, formed from the condensation of L-arginine's precursor (via citrulline) and L-aspartate, represents a pivotal juncture in the cycle. This technical guide provides an in-depth exploration of the biological role of the L-arginine and L-aspartate substrates in the formation and cleavage of L-argininosuccinate within the urea cycle, offering insights for researchers, scientists, and professionals in drug development.

The Core Reactions: Synthesis and Cleavage of Argininosuccinate

The involvement of L-aspartate and the subsequent formation of L-arginine are cornerstone events in the cytosolic phase of the urea cycle. These processes are catalyzed by two key enzymes: Argininosuccinate Synthetase (ASS) and Argininosuccinate Lyase (ASL).[4][5]

1. Argininosuccinate Synthesis:

The third step of the urea cycle involves the ATP-dependent condensation of L-citrulline and L-aspartate to form argininosuccinate.[6] This reaction, catalyzed by Argininosuccinate Synthetase (ASS) , is the rate-limiting step in the urea cycle under conditions of excess ammonia.[7] L-aspartate, typically generated from the transamination of oxaloacetate, serves as the donor of the second nitrogen atom that is ultimately incorporated into urea.[6]

Reaction: L-Citrulline + L-Aspartate + ATP → Argininosuccinate + AMP + PPi

2. Argininosuccinate Cleavage:

The subsequent step is the cleavage of argininosuccinate by Argininosuccinate Lyase (ASL) to produce L-arginine and fumarate.[4] This reaction is reversible, but in the context of the urea cycle, the forward reaction is favored due to the subsequent rapid hydrolysis of L-arginine. Fumarate, a key intermediate of the Krebs cycle, links the urea cycle to mitochondrial energy metabolism.[4]

Reaction: Argininosuccinate → L-Arginine + Fumarate

Quantitative Data on Key Urea Cycle Enzymes

The efficiency of the urea cycle is dictated by the kinetic properties of its constituent enzymes. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), providing an indication of substrate affinity.[8] A lower Km generally signifies a higher affinity of the enzyme for its substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

| Enzyme | Substrate(s) | Organism/Tissue | Km (mM) | Vmax (µmol/h/mg protein) | Reference(s) |

| Argininosuccinate Synthetase (ASS) | L-Citrulline | Human Liver (fetal) | ~0.1 | - | [9] |

| L-Citrulline | Human Lymphocytes | 0.2 | 0.0157 | [7] | |

| L-Aspartate | Bovine Liver | 0.04 | - | [10] | |

| Argininosuccinate Lyase (ASL) | Argininosuccinate | Rat Liver | 1.25 | 0.54 | [11] |

| Argininosuccinate | Human Erythrocytes | 0.66 | 0.0072 | [11] | |

| Argininosuccinate | Bovine Liver | 3.7 (Keq) | - | [12] |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature), purity of the enzyme, and the specific isoform.

Experimental Protocols

1. Argininosuccinate Synthetase (ASS) Activity Assay (Radiochemical Method)

This method quantifies ASS activity by measuring the formation of [¹⁴C]argininosuccinate from [U-¹⁴C]aspartate.

-

Principle: The assay measures the incorporation of radiolabeled aspartate into argininosuccinate. The product is then separated from the unreacted radiolabeled substrate and quantified by scintillation counting.

-

Materials:

-

Tissue homogenate or cell lysate

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

L-Citrulline solution

-

[U-¹⁴C]L-Aspartate (known specific activity)

-

ATP solution

-

MgCl₂ solution

-

Argininosuccinate lyase (for coupled assays)

-

Arginase (for coupled assays)

-

Dowex-50 cation exchange resin

-

Scintillation cocktail and vials

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing reaction buffer, L-citrulline, [U-¹⁴C]L-aspartate, ATP, and MgCl₂.

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding the tissue homogenate or cell lysate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

If using a coupled assay with ASL and arginase, the final product will be [¹⁴C]fumarate and urea.

-

Separate the radiolabeled product (argininosuccinate or fumarate) from the unreacted [U-¹⁴C]aspartate using a Dowex-50 column. Aspartate binds to the resin, while argininosuccinate and fumarate do not.

-

Collect the eluate containing the radiolabeled product.

-

Add scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the [U-¹⁴C]L-aspartate and express the enzyme activity as nmol/min/mg protein.

-

2. Argininosuccinate Lyase (ASL) Activity Assay (Spectrophotometric Method)

This continuous assay measures the formation of fumarate, which absorbs light at 240 nm.

-

Principle: The increase in absorbance at 240 nm due to the production of fumarate from argininosuccinate is monitored over time.

-

Materials:

-

Tissue homogenate or cell lysate

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5)

-

Argininosuccinate solution (substrate)

-

Spectrophotometer capable of measuring absorbance at 240 nm

-

Temperature-controlled cuvette holder

-

-

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer and argininosuccinate solution.

-

Equilibrate the cuvette to 37°C in the spectrophotometer.

-

Initiate the reaction by adding the tissue homogenate or cell lysate to the cuvette.

-

Immediately start monitoring the increase in absorbance at 240 nm for a set period (e.g., 5-10 minutes).

-

Calculate the rate of change in absorbance (ΔA240/min).

-

Determine the enzyme activity using the molar extinction coefficient of fumarate at 240 nm (ε = 2.44 mM⁻¹cm⁻¹).

-

Express the activity in µmol of fumarate formed per minute per mg of protein.

-

3. Metabolic Flux Analysis (MFA) of the Urea Cycle using ¹⁵N-labeled Substrates

MFA with stable isotopes provides a quantitative measure of the rates (fluxes) of metabolic pathways in living cells.

-

Principle: Cells are cultured in a medium containing a ¹⁵N-labeled precursor (e.g., ¹⁵NH₄Cl or [¹⁵N]glutamine). The incorporation of the ¹⁵N label into urea cycle intermediates and urea is measured by mass spectrometry (MS). The resulting labeling patterns are used in a metabolic model to calculate the intracellular fluxes.[7][13][14]

-

Experimental Workflow:

-

Cell Culture and Isotope Labeling:

-

Culture hepatocytes or other relevant cell types to a steady state.

-

Switch to a medium containing a known concentration of the ¹⁵N-labeled substrate.

-

Continue the culture for a period sufficient to achieve isotopic steady state in the intracellular metabolites.

-

-

Sample Collection and Quenching:

-

Rapidly harvest the cells and quench metabolic activity, typically by using cold methanol (B129727) or a similar solvent to prevent further enzymatic reactions.

-

-

Metabolite Extraction:

-

Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

-

-

Quantification of Urea Cycle Intermediates:

-

Flux Calculation:

-

Use specialized software (e.g., INCA, Metran) to fit the measured labeling data to a stoichiometric model of the urea cycle and related pathways.

-

The software calculates the metabolic fluxes that best explain the observed isotopic labeling patterns.

-

-

Mandatory Visualizations

References

- 1. Urea cycle - Wikipedia [en.wikipedia.org]

- 2. Urea Cycle Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 3. conursing.uobaghdad.edu.iq [conursing.uobaghdad.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Mitochondrial Enzymes of the Urea Cycle Cluster at the Inner Mitochondrial Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiology, Urea Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Real-time study of the urea cycle using 15N n.m.r. in the isolated perfused rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 9. Urea cycle enzymes in human liver: ontogenesis and interaction with the synthesis of pyrimidines and polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Real-time study of the urea cycle using 15N n.m.r. in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo urea cycle flux distinguishes and correlates with phenotypic severity in disorders of the urea cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Urea Cycle Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Nexus of Nitrogen Metabolism and Bioenergetics: A Technical Guide to L-Arginine L-Aspartate in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Arginine L-aspartate, a salt formed from two crucial endogenous amino acids, stands at the intersection of fundamental biochemical pathways, including the urea (B33335) cycle, nitric oxide (NO) signaling, and cellular energy metabolism. This technical guide provides an in-depth exploration of the discovery, history, and biochemical significance of this compound. It details experimental protocols for its synthesis and analysis, presents quantitative data from key studies in tabular format for comparative analysis, and visualizes the intricate signaling pathways and experimental workflows using the DOT language for Graphviz. This document serves as a comprehensive resource for researchers and professionals engaged in the study and application of this multifaceted compound.

Discovery and History

The journey to understanding this compound begins with the discovery of its constituent amino acids. L-arginine was first isolated in 1886 by the German chemist Ernst Schulze and his assistant Ernst Steiger from lupin seedlings.[1] Its structure was later determined in 1897, and it was synthesized from ornithine and cyanamide (B42294) in 1899, with its structure being definitively confirmed by Sørensen's synthesis in 1910.[1] L-aspartic acid was discovered earlier, in 1827, by the French pharmacist and chemist Auguste-Arthur Plisson, who isolated it from asparagine, which had been isolated from asparagus juice in 1806.

While the individual amino acids have a long history of scientific investigation, the specific synthesis and study of this compound as a combined salt is a more recent development. Early research into the individual roles of L-arginine in the urea cycle, discovered by Krebs and Henseleit in 1932, and as a precursor for nitric oxide, a discovery that led to a Nobel Prize in 1998, laid the groundwork for investigating the synergistic potential of combining it with L-aspartate.[2] L-aspartate's crucial role as a nitrogen donor in the urea cycle and its involvement in the malate-aspartate shuttle, a key mechanism for transferring reducing equivalents into the mitochondria for energy production, made it a logical partner for L-arginine. Research into the combined salt likely emerged from the desire to provide both a key substrate (L-arginine) and a crucial co-substrate (L-aspartate) for critical metabolic pathways in a single, bioavailable formulation.

Biochemical Significance and Signaling Pathways

This compound's significance stems from the integral roles of its components in two major interconnected metabolic pathways: the Urea Cycle and the Nitric Oxide (NO) Synthesis Pathway.

The Urea Cycle

The urea cycle is the primary metabolic pathway for the detoxification of ammonia, a toxic byproduct of amino acid catabolism, by converting it into urea for excretion. L-arginine is a central intermediate in this cycle, while L-aspartate serves as the donor of the second nitrogen atom in the formation of urea.

The key steps involving L-arginine and L-aspartate are:

-

Argininosuccinate (B1211890) Synthesis: Argininosuccinate synthetase catalyzes the condensation of citrulline and L-aspartate to form argininosuccinate. This reaction is ATP-dependent.

-

Argininosuccinate Cleavage: Argininosuccinate lyase cleaves argininosuccinate into L-arginine and fumarate.

-

Urea Formation: Arginase hydrolyzes L-arginine to produce urea and ornithine, the latter of which re-enters the cycle.

Nitric Oxide (NO) Synthesis

L-arginine is the sole physiological substrate for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. The reaction is catalyzed by nitric oxide synthase (NOS) enzymes.

Quantitative Data from Biochemical Research

The following tables summarize key quantitative findings from studies investigating the effects of this compound and its components.

Table 1: Effects of this compound Supplementation on Exercise Metabolism [3][4]

| Parameter | This compound Group (Pre-supplementation) | This compound Group (Post-supplementation) | Placebo Group (Pre-supplementation) | Placebo Group (Post-supplementation) | p-value (between groups) |

| Blood Lactate at 100 watts (mmol/L) | 2.0 ± 0.7 | 1.4 ± 0.5 | 1.8 ± 0.6 | 1.9 ± 0.7 | < 0.01 |

| Blood Lactate at 150 watts (mmol/L) | 2.8 ± 0.8 | 2.0 ± 0.9 | 2.7 ± 1.1 | 2.7 ± 1.4 | < 0.01 |

| Total O2 Consumption at 150 watts (L) | 6.32 ± 0.51 | 5.95 ± 0.40 | 6.07 ± 0.51 | 5.91 ± 0.50 | 0.04 |

Table 2: Pharmacokinetics of L-Arginine Administration in Healthy Volunteers [1][5]

| Parameter | Intravenous L-Arginine (30 g) | Oral L-Arginine (10 g) |

| Peak Plasma Concentration (Cmax) | 1390 ± 596 µg/mL | 50.0 ± 13.4 µg/mL |

| Time to Peak Concentration (Tmax) | End of 30 min infusion | 1 hour |

| Absolute Bioavailability | - | ~20% |

Experimental Protocols

Synthesis of this compound

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

L-Arginine

-

L-Aspartic acid

-

Deionized water

-

Ethanol (or other suitable organic hydrophilic solvent)

-

Magnetic stirrer with heating plate

-

Vacuum rotary evaporator

-

Crystallization dish

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Dissolution: Prepare an aqueous solution of L-arginine. Slowly add L-aspartic acid to the L-arginine solution in a 1:1 molar ratio while stirring continuously. Gentle heating (50-60°C) may be applied to facilitate complete dissolution.

-

Concentration: Once fully dissolved, concentrate the solution under reduced pressure using a rotary evaporator at 50-80°C to remove 20-60% of the total water volume.

-

Precipitation: Cool the concentrated solution to 20-30°C. Slowly add an organic hydrophilic solvent, such as ethanol, to the solution while stirring. The volume of the organic solvent added will depend on the desired yield and crystal size.

-

Crystallization: Further cool the mixture to 5-10°C and allow it to stand for several hours to promote crystallization.

-

Filtration and Washing: Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold organic solvent to remove any remaining impurities.

-

Drying: Dry the crystalline this compound in a vacuum oven at 50-70°C until a constant weight is achieved.

Quantification of L-Arginine and L-Aspartate by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the simultaneous quantification of L-arginine and L-aspartate in biological samples using HPLC with pre-column derivatization and fluorescence detection.

Materials:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

L-Arginine and L-Aspartate standards

-

Ortho-phthalaldehyde (OPA) derivatizing reagent

-

Mobile phase A: Aqueous buffer (e.g., sodium acetate (B1210297) or phosphate buffer)

-

Mobile phase B: Acetonitrile or methanol

-

Sample preparation reagents (e.g., perchloric acid for protein precipitation)

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation:

-

For plasma or serum samples, precipitate proteins by adding an equal volume of cold perchloric acid, vortexing, and centrifuging.

-

Collect the supernatant and neutralize it with a suitable base (e.g., potassium carbonate).

-

Centrifuge again to remove the precipitate and filter the supernatant through a 0.22 µm syringe filter.

-

-

Standard Preparation: Prepare a series of standard solutions of L-arginine and L-aspartate of known concentrations in a similar matrix to the samples.

-

Derivatization:

-

In an autosampler vial, mix a specific volume of the prepared sample or standard with the OPA derivatizing reagent.

-

Allow the reaction to proceed for a defined period (typically 1-2 minutes) before injection.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Elute the amino acids using a gradient of mobile phase B in mobile phase A.

-

Detect the fluorescent derivatives using an appropriate excitation and emission wavelength for OPA-derivatized amino acids (e.g., Ex: 340 nm, Em: 450 nm).

-

-

Quantification:

-

Identify the peaks corresponding to L-arginine and L-aspartate based on their retention times compared to the standards.

-

Construct a standard curve by plotting the peak area versus the concentration for each standard.

-

Determine the concentration of L-arginine and L-aspartate in the samples by interpolating their peak areas on the standard curve.

-

Conclusion

This compound represents a compelling molecule for biochemical research and potential therapeutic applications due to the synergistic interplay of its constituent amino acids in fundamental metabolic processes. A thorough understanding of its history, biochemical roles, and the methodologies for its study is paramount for researchers and drug development professionals. This guide has provided a detailed overview of these aspects, offering a solid foundation for future investigations into the multifaceted nature of this compound. The provided protocols and quantitative data serve as practical resources to facilitate further exploration in this exciting area of biochemical science.

References

- 1. Arginine - Wikipedia [en.wikipedia.org]

- 2. Arginine - Essential amino acid driving nitric oxide production and cardiovascular health - biocrates life sciences gmbh [biocrates.com]

- 3. Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the In Vivo and In Vitro Functions of L-Arginine L-Aspartate

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Arginine L-aspartate, a salt of two crucial amino acids, plays a multifaceted role in physiological and cellular processes. This technical guide provides an in-depth exploration of its functions, contrasting its systemic effects observed in vivo with its cellular and molecular actions documented in vitro. The guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways.

In Vivo Functions of this compound

In vivo, this compound supplementation has been primarily investigated for its ergogenic and cardiovascular benefits. These systemic effects are largely attributed to the combined actions of L-Arginine as a precursor for nitric oxide (NO) and L-aspartate's role in energy metabolism.

Enhancement of Exercise Performance

Supplementation with this compound has been shown to improve exercise metabolism and capacity. A key effect is the reduction of blood lactate (B86563) accumulation and oxygen consumption during submaximal exercise.[1] This suggests an improvement in metabolic efficiency, potentially through L-Arginine-mediated inhibition of glycolysis and L-aspartate-driven promotion of fatty acid oxidation.[1][2] Studies indicate that this combination can lead to improved athletic performance, especially when consumed strategically around exercise.[3] For athletes, the enhanced circulation due to NO production means better oxygenation of muscles, leading to increased endurance and less fatigue.[3]

Cardiovascular and Endothelial Effects

L-Arginine is the physiological precursor for the synthesis of nitric oxide (NO), a potent vasodilator.[3] This vasodilation is crucial for maintaining healthy blood flow and regulating blood pressure.[3] Oral L-Arginine supplementation has been shown to lower both systolic and diastolic blood pressure.[4][5] L-aspartate contributes to this by supporting cellular energy production within the cardiovascular system.[3]

Quantitative In Vivo Data Summary

| Parameter | Study Population | Dosage | Duration | Results | Reference(s) |

| Blood Lactate | Healthy male athletes | 3 g/day this compound | 3 weeks | At 150 watts, dropped from 2.8 ± 0.8 to 2.0 ± 0.9 mmol·l⁻¹ (p < 0.001) | [1][6] |

| Oxygen Consumption | Healthy male athletes | 3 g/day this compound | 3 weeks | During a 3-min period at 150 watts, dropped from 6.32 ± 0.51 to 5.95 ± 0.40 l (p = 0.04) | [1][6] |

| Systolic Blood Pressure | Adults | 4 to 24 g/day L-Arginine | Meta-analysis | Significantly lowered by 5.39 mm Hg (95% CI -8.54 to -2.25, P = .001) | [4] |

| Diastolic Blood Pressure | Adults | 4 to 24 g/day L-Arginine | Meta-analysis | Significantly lowered by 2.66 mm Hg (95% CI -3.77 to -1.54, P < .001) | [4] |

| Forearm Blood Flow | Healthy males | 20 g/day L-Arginine | 28 days | No significant effect on responses to acetylcholine. | [7] |

In Vitro Functions of this compound

In vitro studies provide a cellular and molecular understanding of the mechanisms underlying the in vivo observations. These studies have largely focused on the individual components, L-Arginine and L-aspartate, in various cell types.

Cellular Proliferation and Viability

L-Arginine is essential for cell growth and proliferation.[3] In cell culture, supplementation with L-Arginine has been shown to enhance the proliferation of various cell types, including endothelial and intestinal cells.[8][9] This proliferative effect is mediated through the production of nitric oxide and polyamines.[8] L-Arginine also demonstrates protective effects, reducing apoptosis in certain cell lines.[8]

Nitric Oxide Production and Endothelial Function

The conversion of L-Arginine to nitric oxide by nitric oxide synthase (NOS) is a cornerstone of its function. In vitro assays using endothelial cells have demonstrated that L-Arginine supplementation can increase NO production, a key factor in vasodilation and the maintenance of vascular health.[10]

Cellular Metabolism

L-aspartate is a key intermediate in the citric acid cycle, a fundamental pathway for cellular energy production.[3] In vitro studies have shown that L-aspartate can influence cellular metabolism by being a substrate for this cycle. Additionally, L-aspartate has been shown to regulate signaling pathways related to muscle protein synthesis and atrophy.

Quantitative In Vitro Data Summary

| Parameter | Cell Type | Treatment | Concentration | Results | Reference(s) |

| Cell Proliferation | Human endometrial RL95-2 cells | L-Arginine | 200 µmol/L and 800 µmol/L | Increased cell proliferation at days 2 and 4 post-treatment. | [8] |

| Apoptosis | Human endometrial RL95-2 cells | L-Arginine | 200 µmol/L and 800 µmol/L | Decreased the proportion of TUNEL positive nuclei. | [8] |

| Nitric Oxide Production | Murine macrophage RAW 264.7 cells | Lipopolysaccharide (LPS) | Varies | Induction of iNOS and subsequent NO production. | [11] |

| Protein Synthesis | Intestinal porcine epithelial cells (IPEC-1) | L-Arginine | 100 and 350 µM | Increased protein synthesis and reduced protein degradation. | [9] |

Experimental Protocols

In Vivo: Venous Occlusion Plethysmography

Objective: To measure forearm blood flow as an indicator of endothelial-dependent vasodilation.

Methodology:

-

The subject lies supine with the forearm supported above the level of the heart.

-

A strain gauge is placed around the forearm to measure changes in circumference.

-

A wrist cuff is inflated to a suprasystolic pressure to exclude hand circulation.

-

An upper arm cuff is inflated to 40-50 mmHg to occlude venous outflow without affecting arterial inflow.

-

The rate of increase in forearm volume, measured by the strain gauge, is recorded to determine blood flow.

-

Vasodilators (e.g., acetylcholine) or other pharmacological agents can be infused into the brachial artery to assess endothelial function.[12][13]

In Vivo: Exercise Gas Exchange Analysis

Objective: To measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to assess metabolic responses to exercise.

Methodology:

-

The subject performs exercise on a cycle ergometer or treadmill with a progressively increasing workload.

-

The subject breathes through a facemask or mouthpiece connected to a metabolic cart.

-

Inspired and expired gas volumes and concentrations of O2 and CO2 are continuously measured.

-

VO2, VCO2, and the respiratory exchange ratio (RER) are calculated on a breath-by-breath basis.[2][14]

In Vitro: Griess Assay for Nitric Oxide Quantification

Objective: To quantify nitrite (B80452) (a stable product of NO) in cell culture supernatant as an indicator of NO production.

Methodology:

-

Cells are cultured and treated with this compound or other stimuli.

-

Aliquots of the cell culture supernatant are collected.

-

The supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

The mixture is incubated at room temperature to allow for a colorimetric reaction.

-

The absorbance is measured at 540-570 nm using a microplate reader.

-

Nitrite concentration is determined by comparison to a sodium nitrite standard curve.[11][15]

In Vitro: Western Blot for mTOR Pathway Analysis

Objective: To detect and quantify the phosphorylation status of key proteins in the mTOR signaling pathway.

Methodology:

-

Cells are treated and then lysed to extract total protein.

-

Protein concentration is determined using a suitable assay (e.g., BCA assay).

-

Proteins are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for total and phosphorylated forms of mTOR pathway proteins (e.g., mTOR, p70S6K, 4E-BP1).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16][17]

Signaling Pathways and Logical Relationships

L-Arginine and Nitric Oxide Synthesis Pathway

The conversion of L-Arginine to nitric oxide is a critical signaling event in the vasculature.

Caption: L-Arginine conversion to Nitric Oxide and subsequent vasodilation.

L-Arginine and mTOR Signaling Pathway

L-Arginine is a key activator of the mTORC1 pathway, a central regulator of cell growth and proliferation.

Caption: L-Arginine activation of the mTORC1 signaling pathway.

L-Aspartate and the Citric Acid Cycle

L-Aspartate plays a crucial role in cellular energy metabolism by feeding into the Citric Acid Cycle.

Caption: L-Aspartate's entry into the Citric Acid Cycle for energy production.

Experimental Workflow for In Vitro Cell Proliferation Assay

A typical workflow for assessing the effect of this compound on cell proliferation.

Caption: Workflow for an in vitro cell proliferation experiment.

References

- 1. benchchem.com [benchchem.com]

- 2. Measurement and analysis of gas exchange during exercise using a programmable calculator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Effect of oral L-arginine supplementation on blood pressure: a meta-analysis of randomized, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of l-Arginine Supplementation on Blood Pressure in Adults: A Systematic Review and Dose-Response Meta-analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jssm.org [jssm.org]

- 7. Effects of in vivo and in vitro L-arginine supplementation on healthy human vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-Arginine enhances cell proliferation and reduces apoptosis in human endometrial RL95-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. l-Arginine stimulates proliferation and prevents endotoxin-induced death of intestinal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Venous occlusion plethysmography in cardiovascular research: methodology and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plethysmographic Techniques in the Diagnosis of Venous Disease | Thoracic Key [thoracickey.com]

- 14. A new objective method for determining exercise gas exchange thresholds by respiratory frequency in middle-aged men - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

The Synergistic Interplay of L-Arginine and L-Aspartate: A Technical Guide to Physiological Mechanisms and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synergistic physiological effects of L-arginine and L-aspartate. These two amino acids, when combined, exhibit enhanced efficacy in various biological processes, including energy metabolism, ammonia (B1221849) detoxification, and nitric oxide synthesis. This document collates quantitative data from key clinical trials, details experimental methodologies for reproducibility, and presents complex signaling pathways and workflows as clear, concise diagrams. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform further investigation and potential therapeutic applications of this potent amino acid combination.

Introduction

L-arginine, a semi-essential amino acid, is a critical precursor for the synthesis of nitric oxide (NO), a ubiquitous signaling molecule with profound effects on vascular health and cellular metabolism. L-aspartate, a non-essential amino acid, is a key intermediate in the citric acid (Krebs) cycle and the urea (B33335) cycle, playing a vital role in cellular energy production and nitrogenous waste disposal. While each amino acid possesses distinct physiological functions, their combination as L-arginine L-aspartate has been observed to produce synergistic effects, particularly in the realms of physical performance, fatigue reduction, and cardiovascular support. This guide elucidates the mechanisms underpinning these synergies and presents the scientific evidence supporting their combined action.

Core Physiological Pathways

The synergistic effects of L-arginine and L-aspartate can be attributed to their integrated roles in three primary metabolic pathways: the Nitric Oxide (NO) Synthesis Pathway, the Urea Cycle, and the Citric Acid (Krebs) Cycle.

Nitric Oxide (NO) Synthesis

L-arginine is the direct substrate for nitric oxide synthase (NOS) enzymes, which catalyze its conversion to nitric oxide and L-citrulline. NO is a potent vasodilator, crucial for regulating blood flow and blood pressure.[1][2] Increased NO bioavailability, facilitated by L-arginine supplementation, leads to improved oxygen and nutrient delivery to tissues, a key factor in enhancing exercise performance and cardiovascular function.

References

The Convergent Roles of L-Arginine and L-Aspartate in Cellular Energy Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular energy production, primarily through mitochondrial respiration, is a cornerstone of physiological function. The non-essential amino acids L-arginine and L-aspartate, while known for their distinct metabolic roles, converge on critical pathways that influence cellular bioenergetics. L-arginine, principally as a substrate for nitric oxide (NO) synthase, exerts regulatory effects on metabolism, while L-aspartate serves as a key component of substrate shuttling and anaplerosis for the Krebs cycle. This technical guide provides an in-depth examination of the individual and synergistic roles of L-arginine and L-aspartate in energy production pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

L-Aspartate: A Direct Link to Mitochondrial Respiration

L-aspartate contributes to cellular energy production through two primary mechanisms: its role in the malate-aspartate shuttle and its function as an anaplerotic substrate for the Krebs (Tricarboxylic Acid - TCA) cycle.

The Malate-Aspartate Shuttle: Facilitating NADH Oxidation

The inner mitochondrial membrane is impermeable to NADH, the primary reducing equivalent generated during glycolysis. The malate-aspartate shuttle is a crucial mechanism for the translocation of these reducing equivalents from the cytosol into the mitochondrial matrix, where they can enter the electron transport chain to drive ATP synthesis.[1] L-aspartate is a key player in this shuttle.

Caption: The Malate-Aspartate Shuttle.

Anaplerotic Role in the Krebs Cycle

L-aspartate can be converted to oxaloacetate via transamination, directly replenishing this key Krebs cycle intermediate.[2] This anaplerotic function is vital for maintaining the cycle's capacity, especially under conditions of high energy demand or when intermediates are withdrawn for biosynthetic processes.

L-Arginine: An Indirect Modulator of Energy Metabolism via Nitric Oxide

The primary role of L-arginine in energy metabolism is mediated through its conversion to nitric oxide (NO) by nitric oxide synthase (NOS). NO is a highly reactive signaling molecule with pleiotropic effects on cellular bioenergetics.[3][4]

The Nitric Oxide Signaling Pathway

Caption: Nitric Oxide Signaling in Muscle.

NO stimulates soluble guanylyl cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates a cascade of downstream signaling, including the activation of AMP-activated protein kinase (AMPK).[3][5] AMPK is a master regulator of cellular energy homeostasis. NO can also directly influence AMPK activity.[6][7]

Activated AMPK promotes:

-

Glucose Uptake: By stimulating the translocation of GLUT4 transporters to the cell membrane.[4][5]

-

Fatty Acid Oxidation: By phosphorylating and inactivating acetyl-CoA carboxylase (ACC), leading to decreased malonyl-CoA levels and subsequent relief of inhibition on carnitine palmitoyltransferase 1 (CPT1).

-

Mitochondrial Biogenesis: Through the activation of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a key regulator of mitochondrial gene expression.[7][8]

Synergistic Effects of L-Arginine L-Aspartate Supplementation

A study by Burtscher et al. (2005) investigated the effects of prolonged this compound supplementation on exercise metabolism in healthy athletes. The findings suggest a synergistic effect of the two amino acids, leading to improved metabolic efficiency during submaximal exercise.

Quantitative Data from Supplementation Study

| Parameter | This compound Group (Pre-supplementation) | This compound Group (Post-supplementation) | Placebo Group (Pre-supplementation) | Placebo Group (Post-supplementation) | p-value (between groups) |

| Blood Lactate (B86563) at 100 watts (mmol/L) | 2.0 ± 0.7 | 1.4 ± 0.5 | 1.8 ± 0.6 | 1.9 ± 0.7 | < 0.01 |

| Blood Lactate at 150 watts (mmol/L) | 2.8 ± 0.8 | 2.0 ± 0.9 | 2.7 ± 1.1 | 2.7 ± 1.4 | < 0.01 |

| Total O2 Consumption at 150 watts (L/3 min) | 6.32 ± 0.51 | 5.95 ± 0.40 | 6.07 ± 0.51 | 5.91 ± 0.50 | 0.04 |

Data are presented as mean ± SD.[7][9]

The data clearly indicate that three weeks of this compound supplementation resulted in significantly lower blood lactate accumulation and reduced oxygen consumption at submaximal exercise intensities.[7][9] This suggests an enhancement of aerobic energy production and a potential shift towards greater fat oxidation, sparing glycogen (B147801) stores.[9]

Integration with the Urea (B33335) Cycle

Both L-arginine and L-aspartate are integral components of the urea cycle. The urea cycle is metabolically linked to the Krebs cycle through the production of fumarate (B1241708) from the cleavage of argininosuccinate (B1211890) (formed from citrulline and aspartate).[6] Fumarate can then enter the Krebs cycle, providing a direct link between nitrogen metabolism and energy production.[6]

Caption: Integration of Urea and Krebs Cycles.

Experimental Protocols

Determination of Blood Lactate and Oxygen Consumption During Exercise

Objective: To quantify the metabolic response to submaximal exercise following supplementation.

Methodology:

-

Participant Recruitment: Recruit healthy, trained volunteers.

-

Supplementation Protocol: Administer this compound (e.g., 3 grams per day) or a placebo in a double-blind, randomized manner for a specified period (e.g., 3 weeks).[9]

-

Exercise Testing:

-

Conduct incremental cycle ergometry tests before and after the supplementation period.

-

Begin with a warm-up, followed by incremental increases in workload (e.g., 25 watts every 3 minutes) up to a predetermined submaximal intensity (e.g., 150 watts).[9]

-

-

Blood Lactate Measurement:

-

Oxygen Consumption Measurement:

-

Continuously measure respiratory gases (O2 and CO2) using a breath-by-breath metabolic cart (spiroergometry).

-

Calculate the rate of oxygen consumption (VO2) and carbon dioxide production (VCO2). Total oxygen consumption over a specific period can be determined by calculating the area under the curve.[9]

-

Measurement of Nitric Oxide Effects on Mitochondrial Respiration

Objective: To assess the direct impact of NO on mitochondrial oxygen consumption.

Methodology (using a Clark-type oxygen electrode):

-

Mitochondrial Isolation: Isolate mitochondria from relevant tissue (e.g., skeletal muscle) using differential centrifugation.

-

Respirometry Chamber Setup:

-

Calibrate a Clark-type oxygen electrode in a sealed, temperature-controlled chamber containing respiration buffer.[10][12]

-

Add isolated mitochondria and a specific respiratory substrate (e.g., glutamate/malate for Complex I or succinate (B1194679) for Complex II).

-

-

Initiation of Respiration:

-

Record the basal rate of oxygen consumption (State 2 respiration).

-

Add a known amount of ADP to initiate ATP synthesis-coupled respiration (State 3 respiration).

-

-

Nitric Oxide Introduction:

-

Introduce a precise concentration of a NO donor (e.g., S-nitroso-N-acetyl-penicillamine - SNAP) or a saturated NO solution into the chamber.

-

Continuously monitor the change in the rate of oxygen consumption.

-

-

Data Analysis: Quantify the inhibitory effect of NO on State 3 respiration.

Caption: Workflow for Measuring NO Effects.

Conclusion

L-arginine and L-aspartate play significant, albeit different, roles in cellular energy production. L-aspartate is a direct contributor through its involvement in the malate-aspartate shuttle and as an anaplerotic substrate for the Krebs cycle. L-arginine's influence is primarily indirect, mediated by the signaling molecule nitric oxide, which orchestrates a complex regulatory network involving AMPK and PGC-1α to enhance glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. The synergistic effects observed with combined this compound supplementation highlight the intricate interplay between these amino acids in optimizing metabolic efficiency. A thorough understanding of these pathways is crucial for researchers and drug development professionals exploring novel therapeutic strategies for metabolic disorders and enhancing physical performance.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Potassium L-aspartate? [synapse.patsnap.com]

- 3. Nitric oxide increases cyclic GMP levels, AMP-activated protein kinase (AMPK)α1-specific activity and glucose transport in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. [PDF] Nitric oxide increases GLUT4 expression and regulates AMPK signaling in skeletal muscle. | Semantic Scholar [semanticscholar.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Nitric oxide and AMPK cooperatively regulate PGC-1α in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. benchchem.com [benchchem.com]

- 10. Untitled Document [ucl.ac.uk]

- 11. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode | Springer Nature Experiments [experiments.springernature.com]

Initial investigations into L-Arginine L-aspartate therapeutic potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Arginine (B1665763) L-aspartate, a salt of the two amino acids L-arginine and L-aspartate, has garnered scientific interest for its potential therapeutic applications. This technical guide provides an in-depth analysis of the initial investigations into its efficacy, focusing on its biochemical mechanisms, and findings from preclinical and clinical studies. Quantitative data from key studies are presented in structured tables for comparative analysis. Detailed experimental protocols for the cited research are provided to facilitate reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear graphical representation of the underlying biological processes and research methodologies.

Introduction

L-Arginine is a semi-essential amino acid that serves as a precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune regulation.[1] L-Aspartate is a non-essential amino acid that plays a crucial role in the citric acid cycle and the urea (B33335) cycle, contributing to energy production and ammonia (B1221849) detoxification. The combination of these two amino acids in the form of L-Arginine L-aspartate is hypothesized to offer synergistic effects, enhancing nitric oxide production and cellular energy metabolism. This guide explores the foundational scientific investigations into the therapeutic potential of this compound in various physiological and pathological conditions.

Mechanism of Action

The therapeutic effects of this compound are primarily attributed to the individual and combined actions of its constituent amino acids.

-

L-Arginine and Nitric Oxide Synthesis: L-Arginine is the primary substrate for nitric oxide synthase (NOS) enzymes, which catalyze the production of NO.[1] NO, in turn, activates soluble guanylate cyclase (sGC) in smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation.[2] This mechanism is central to its potential cardiovascular benefits and its application in erectile dysfunction.[3]

-

L-Aspartate in Cellular Metabolism: L-Aspartate is a key intermediate in the urea cycle, where it donates a nitrogen atom for the synthesis of argininosuccinate, a precursor to arginine.[4][5] This direct link to the urea cycle can enhance the endogenous pool of L-arginine. Furthermore, L-aspartate can be converted to oxaloacetate, an intermediate of the citric acid cycle, thereby influencing cellular energy production (ATP synthesis).[6]

Signaling Pathway: Nitric Oxide Synthesis and Action

Caption: Nitric Oxide (NO) synthesis from L-Arginine in endothelial cells and its downstream signaling cascade leading to vasodilation in smooth muscle cells.

Metabolic Pathway: Urea and Citric Acid Cycle Interaction

Caption: Interaction between the Urea Cycle and the Citric Acid Cycle, highlighting the roles of L-Aspartate and Fumarate.

Therapeutic Investigations

Exercise Performance and Fatigue

Initial studies have explored the ergogenic potential of this compound, focusing on its ability to reduce exercise-induced fatigue and improve metabolic responses.

Quantitative Data Summary

| Study Outcome | This compound Group | Placebo Group | p-value | Reference |

| Blood Lactate (B86563) (mmol/L) at 100W | 2.0 ± 0.7 to 1.4 ± 0.5 | 1.8 ± 0.6 to 1.9 ± 0.7 | p = 0.001 | [7] |

| Blood Lactate (mmol/L) at 150W | 2.8 ± 0.8 to 2.0 ± 0.9 | 2.7 ± 1.1 to 2.7 ± 1.4 | p < 0.001 | [7] |

| Total O₂ Consumption at 150W (L/3min) | 6.32 ± 0.51 to 5.95 ± 0.40 | 6.07 ± 0.51 to 5.91 ± 0.50 | p = 0.04 | [7] |

| Fatigue Assessment Scale (FAS) - Group 1 (Median) | Baseline: 33.0, Follow-up: 17.00 | N/A | p < 0.0001 | [8][9] |

| Fatigue Assessment Scale (FAS) - Group 2 (Median) | Baseline: 25.0, Follow-up: 17.00 | N/A | p < 0.0001 | [8][9] |

Experimental Protocol: Incremental Cycle Spiroergometry

-

Objective: To assess the effects of this compound supplementation on metabolic and cardiorespiratory responses to submaximal exercise.

-

Design: A double-blind, placebo-controlled trial.

-

Participants: Healthy male volunteers.

-

Supplementation: 3 grams per day of this compound or placebo for 3 weeks.[7]

-